molecular formula C5H11NO4 B13248188 2-(Aminooxy)-3-methoxy-2-methylpropanoic acid

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid

Cat. No.: B13248188
M. Wt: 149.15 g/mol
InChI Key: MPVIZADEGCCNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound contains an aminooxy group, which is known for its high reactivity and versatility in chemical reactions, making it valuable for applications in organic synthesis and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-methoxy-2-methylpropanoic acid typically involves the reaction of an appropriate precursor with hydroxylamine derivatives. One common method includes the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc2-Aoa) . These derivatives are synthesized to avoid overacylation and are used in peptide synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of preactivated NHS-ester or EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) can facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aniline or phenylenediamine derivatives, which act as catalysts in the oxime ligation process . The reactions are typically carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the oxime bond.

Major Products Formed

The major products formed from these reactions include oxime derivatives, which are valuable in bioconjugation and the preparation of stable aminooxy-precursors for on-demand modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid is unique due to its specific structure, which includes a methoxy group that can influence its reactivity and stability in various chemical reactions. This makes it particularly valuable in bioconjugation and synthetic applications where precise control over reactivity is required .

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

2-aminooxy-3-methoxy-2-methylpropanoic acid

InChI

InChI=1S/C5H11NO4/c1-5(10-6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)

InChI Key

MPVIZADEGCCNGF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C(=O)O)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.